molecular formula C6H8O4 B14042971 (3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one

(3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one

Cat. No.: B14042971
M. Wt: 144.12 g/mol
InChI Key: DBJHHAAUYAIFCX-OTWZMJIISA-N
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Description

(3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one is an organic compound with the molecular formula C6H10O3 It is a bicyclic compound containing a furan ring fused to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one can be achieved through several methods. One common approach involves the use of monopotassium isocitrate as a starting material. The isocitric acid salt is converted into a tertiary amide, which is then reduced with lithium aluminum hydride to yield a transient aminal-triol. This intermediate is subsequently converted in situ to the desired bicyclic acetal furofuranol side chain .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthesis typically involves similar steps as those used in laboratory settings. The key to successful industrial production lies in optimizing reaction conditions and scaling up the process to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

(3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one apart from similar compounds is its specific stereochemistry and the presence of a hydroxyl group at the 6-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

(3S,3aR,6aS)-3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one

InChI

InChI=1S/C6H8O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3,5-7H,1-2H2/t3-,5+,6+/m0/s1

InChI Key

DBJHHAAUYAIFCX-OTWZMJIISA-N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)C(=O)CO2)O

Canonical SMILES

C1C(C2C(O1)C(=O)CO2)O

Origin of Product

United States

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